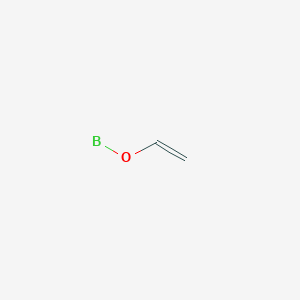![molecular formula C36H40N2O8 B14288659 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline CAS No. 137572-10-2](/img/structure/B14288659.png)
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-bis(2-methoxyethoxy)phenyl groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated phenanthroline derivatives and 2,6-bis(2-methoxyethoxy)phenyl boronic acids, which undergo Suzuki coupling reactions under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinones, while reduction can produce phenanthroline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mecanismo De Acción
The mechanism by which 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. For example, in medicinal applications, the compound may target DNA or proteins, disrupting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol dimethyl ether (TEGDME): Known for its use as a solvent and in lithium-ion battery technology.
Bis(2-methoxyethyl) ether: Used as a solvent and in organic synthesis.
Uniqueness
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline stands out due to its unique structural features, which allow for versatile applications in various fields. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
137572-10-2 |
|---|---|
Fórmula molecular |
C36H40N2O8 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
2,9-bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2O8/c1-39-17-21-43-29-7-5-8-30(44-22-18-40-2)33(29)27-15-13-25-11-12-26-14-16-28(38-36(26)35(25)37-27)34-31(45-23-19-41-3)9-6-10-32(34)46-24-20-42-4/h5-16H,17-24H2,1-4H3 |
Clave InChI |
LQVYIJNQOAJORJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C(=CC=C1)OCCOC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCOC)OCCOC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)





![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)

